
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole derivative that has been shown to exhibit a variety of interesting biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
科学的研究の応用
Chemical Synthesis and Reactivity
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride and related thiazole derivatives have been a focal point in chemical synthesis due to their potential as intermediates in the preparation of more complex molecules. The synthesis and reactivity of these compounds are crucial for the development of various heterocyclic compounds, which are widely applied in medicinal chemistry and material science. For example, the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide have been explored to give derivatives of 5-amino-2-hydrazino-1,3-thiazole, which further undergo recyclization to produce substituted 3-amino-2-thiohydantoins, showcasing the versatility of thiazole derivatives in synthetic organic chemistry (A. G. Balya et al., 2008).
Antimicrobial Activities
Thiazole derivatives, including those structurally related to this compound, have been studied for their in vitro antibacterial activities. These compounds, through various synthetic pathways, have shown promising results against a range of bacterial strains. Notably, the synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has demonstrated antibacterial efficacy against Staphylococcus aureus and Chromobacterium violaceum, indicating the potential of thiazole compounds in the development of new antibacterial agents (Nadine Uwabagira et al., 2018).
Corrosion Inhibition
Thiazole derivatives have also found applications as corrosion inhibitors for various metals in acidic environments. The synthesis and characterization of pyrazole derivatives, including those with chloromethyl groups, have shown high anticorrosion activity on C38 steel in molar hydrochloric acid solution. These findings suggest that thiazole and related compounds could be effective in protecting metals from corrosion, which has significant implications for industrial applications (I. E. Ouali et al., 2013).
Anticancer Potential
The exploration of thiazole derivatives for their anticancer properties has revealed promising outcomes. Novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety have been synthesized and evaluated as potent anticancer agents. Such studies underscore the significance of thiazole derivatives in the search for new therapeutic agents against cancer, highlighting their role in medicinal chemistry and drug development (S. M. Gomha et al., 2017).
特性
IUPAC Name |
5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS.ClH/c1-8-4-2-3-5-10(8)11-13-7-9(6-12)14-11;/h2-5,7H,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRZWJZWVHZJMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

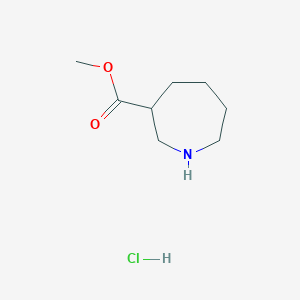
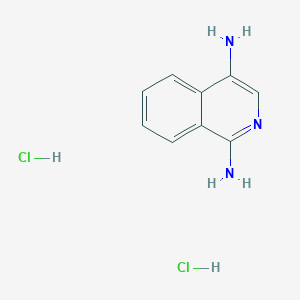

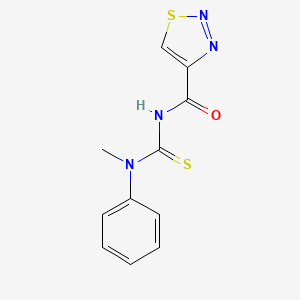



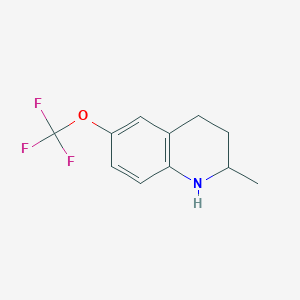

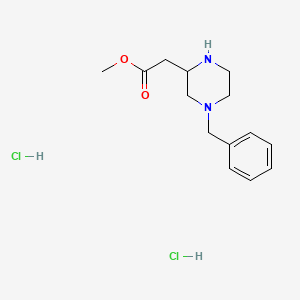
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)
![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)
